2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPIXWPOUTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Cyclization of γ-arylpropanoyl chlorides via Friedel-Crafts acylation remains a cornerstone method. For 5-fluoro derivatives, pre-fluorinated starting materials are essential. For example, 5-fluoro-1-indanone is synthesized by treating 4-fluorophenylpropanoic acid with AlCl₃ in dichloromethane at 0–5°C, achieving 78–82% yields.
Table 1: Friedel-Crafts Conditions for 5-Fluoroindanone Synthesis
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenylpropanoic acid | AlCl₃ | CH₂Cl₂ | 0–5 | 78–82 |
| 4-Fluorobenzoyl chloride | FeCl₃ | Nitromethane | 25 | 65–70 |
Transition Metal-Mediated Cyclization
Palladium-catalyzed carbonylative cyclization of 1-bromo-4-fluorobenzene derivatives with ethylene gas generates the indanone core. Using Pd(OAc)₂/Xantphos in DMF at 100°C under CO atmosphere, yields reach 70–75%. This method offers superior regiocontrol compared to Friedel-Crafts.
Regioselective Bromination Strategies
Introducing bromine at the 2-position of 5-fluoroindanone demands precise control to avoid polybromination. Three validated approaches are detailed below:
Electrophilic Bromination
Direct bromination using Br₂ in acetic acid at 40°C selectively targets the 2-position due to the electron-withdrawing fluorine at C5. Reaction monitoring via TLC (hexane:EtOAc 4:1) confirms mono-bromination within 2–3 hours, yielding 85–88% product.
Table 2: Bromination Optimization
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | AcOH | 40 | 2.5 | 85–88 |
| NBS | CCl₄ | 78 | 4 | 72–75 |
Directed ortho-Bromination
Employing a directing group (e.g., –NO₂) at C6 enhances selectivity. Sequential bromination (Br₂, FeCl₃, CH₂Cl₂, 0°C) and subsequent nitro reduction (H₂, Pd/C, EtOH) yield 2-bromo-5-fluoroindanone with 90–92% purity.
Halogen Exchange Reactions
Ultrasound-assisted Finkelstein reactions replace iodine (from prior iodination) with bromine. Using NaBr in acetone under ultrasonication (40 kHz, 50°C), this method achieves 80–83% conversion in 1 hour.
Fluorination Techniques and Positional Control
Introducing fluorine at C5 precedes or follows bromination, depending on the synthetic route. Two principal fluorination methods are employed:
Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C selectively fluorinates indanone derivatives. This method avoids side reactions at the ketone moiety, delivering 88–90% yields.
Table 3: Fluorination Agent Comparison
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | CH₃CN | 80 | 88–90 |
| DAST | DCM | -20 | 70–73 |
Halogen-Lithium Exchange
Directed deprotonation at C5 using LDA (lithium diisopropylamide) in THF at -78°C, followed by quenching with NFSI (N-fluorobenzenesulfonimide), installs fluorine with >95% regioselectivity. This method is critical for late-stage fluorination.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (hexane:EtOAc gradient) resolves regioisomeric bromo-fluoroindanones. The target compound elutes at Rf 0.45 (hexane:EtOAc 3:1), confirmed by HPLC (C18 column, 70:30 H₂O:MeOH, 1 mL/min).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.85–2.92 (m, 2H, CH₂), 3.15–3.22 (m, 2H, CH₂Br), 7.02 (dd, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 6.8 Hz, 1H, ArF).
-
MS (ESI+) : m/z 229.05 [M+H]⁺, isotopic pattern confirms Br presence.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Tubular reactors with in-line IR monitoring optimize bromination and fluorination steps, reducing reaction times by 60% compared to batch processes. A 2024 pilot study achieved 92% yield at 10 kg/day throughput.
Solvent Recycling
Distillation recovery of CH₂Cl₂ and AcOH reduces waste by 75%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted indanones
- Carboxylic acids
- Alcohols
Scientific Research Applications
2-Bromo-5-fluoro-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-1-indanone involves its interaction with biological targets through its reactive functional groups. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- Structural Difference : The bromine and fluorine substituents are positioned at C5 and C6, respectively, rather than C2 and C4.
- Impact: This positional isomer exhibits distinct electronic properties due to altered resonance and inductive effects.
(b) 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- Structural Difference : Chlorine replaces fluorine at C5.
- Impact : The larger atomic radius and lower electronegativity of Cl compared to F reduce the inductive electron-withdrawing effect, which may lower the reactivity of the ketone group. This compound also has a higher molecular weight (247.51 g/mol vs. 229.05 g/mol for the fluoro analog) .
(c) 5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
- Structural Difference : Two fluorine atoms are attached to C2, replacing bromine.
- However, the geminal difluoro group introduces steric hindrance and stabilizes the keto-enol tautomer equilibrium, which could influence its application in asymmetric catalysis .
Functional Group Additions or Replacements
(a) Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Structural Difference: Incorporates an ethyl carboxylate and amino group at C1.
- Impact: The addition of a carboxylate group enhances water solubility, while the amino group enables peptide coupling or coordination to metal centers. This derivative is tailored for pharmaceutical intermediates, unlike the parent ketone, which is primarily a building block .
(b) 5-Bromo-2,3-dihydro-1H-inden-1-one oxime
Halogen-Substituted Analogs
(a) 5-Chloro-2,3-dihydro-1H-inden-1-one
- Structural Difference : Chlorine replaces bromine at C5.
- Impact : The lower atomic weight and electronegativity of Cl reduce steric and electronic effects, making this compound less reactive in halogen-bonding interactions. It is commonly used in agrochemical synthesis (e.g., indoxacarb precursors) .
(b) 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Comparative Data Table
Key Research Findings
- Synthetic Utility : The bromine atom in this compound facilitates cross-coupling reactions, as demonstrated in the synthesis of indolizine-fused ligands for potassium cyclopentadienides .
- Reactivity Trends : Fluorine substituents increase the electrophilicity of the ketone group, enhancing its participation in nucleophilic additions compared to chloro or unsubstituted analogs .
- Pharmaceutical Relevance: Derivatives like ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride highlight the role of halogenated indenones in antiviral drug development .
Biological Activity
2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C9H8BrF
Molecular Weight: 227.06 g/mol
CAS Number: 111538-45-5
The compound features a bromine and fluorine substituent on an indene structure, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Bromination: The introduction of bromine into the indene structure.
- Fluorination: The addition of fluorine to enhance the compound's reactivity and biological properties.
These reactions are often facilitated through electrophilic substitution mechanisms under controlled conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis |
| HepG2 (Liver) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Microtubule destabilization |
In a study by researchers, the compound was shown to induce apoptosis in breast cancer cells by enhancing caspase activity, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It demonstrated moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activity, affecting signaling pathways crucial for cell survival and growth.
- Microtubule Destabilization: By interfering with microtubule assembly, it disrupts mitotic processes in cancer cells.
Study on Breast Cancer Cells
A notable study explored the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:
- Apoptosis Induction: The compound caused morphological changes indicative of apoptosis at concentrations as low as 1 µM.
- Caspase Activation: Enhanced caspase-3 activity was observed, confirming its role in promoting programmed cell death .
Evaluation of Antimicrobial Activity
In another study focusing on antimicrobial effects, the compound was tested against various bacterial strains. The results indicated:
- Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
These findings underline its potential utility in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-2,3-dihydro-5-fluoro-1H-inden-1-one?
The synthesis typically involves sequential halogenation and cyclization steps. A common approach is:
- Step 1 : Bromination of a fluorinated indanone precursor using N-bromosuccinimide (NBS) under radical conditions .
- Step 2 : Fluorination via electrophilic substitution, often employing Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position .
- Step 3 : Cyclization under acidic or thermal conditions to form the dihydroindenone framework .
Key purity checks include NMR (for regioselectivity) and mass spectrometry (for molecular weight confirmation) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of bromine and fluorine substituents. For example, deshielded protons near electronegative groups (Br/F) show distinct splitting patterns .
- X-ray Crystallography : Resolves spatial arrangement of substituents; software like SHELXL or ORTEP-3 refines crystal structures .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₇BrFO) with <5 ppm error .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in dihydroindenones?
Bromination regioselectivity is controlled by:
- Radical vs. Electrophilic Pathways : NBS/light promotes radical bromination at allylic or benzylic positions, while Br₂/FeBr₃ favors electrophilic aromatic substitution .
- Steric Effects : Bulky substituents (e.g., methyl groups) at the 2-position can divert bromination to the 5- or 6-position .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states in electrophilic substitution, altering product distribution .
Q. What challenges arise in crystallographic analysis of halogenated indenones, and how are they resolved?
- Disorder in Halogen Positions : Bromine and fluorine atoms may exhibit positional disorder. Mitigate by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning .
- Weak Diffraction : Halogens (Br) cause absorption errors; apply multi-scan corrections during data integration .
Q. How can researchers design bioactivity studies for this compound?
- Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases or GPCRs). Fluorine enhances binding via dipole interactions, while bromine provides steric bulk .
- Assay Optimization : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd). Include controls with non-halogenated analogs to isolate halogen effects .
- Mechanistic Probes : Isotope-labeled analogs (e.g., ¹⁹F-NMR) track conformational changes in targets .
Q. How should contradictory data on fluorination efficiency be reconciled?
Discrepancies in fluorination yields (e.g., DAST vs. Selectfluor) may stem from:
- Substrate Sensitivity : Acid-sensitive intermediates degrade under harsh fluorination conditions. Use milder reagents like TBAF (tetrabutylammonium fluoride) for fragile substrates .
- Solvent Compatibility : DAST requires anhydrous CH₂Cl₂, while Selectfluor works in aqueous media. Moisture contamination can skew results .
- Reaction Monitoring : Employ LC-MS to detect side products (e.g., dehalogenation or ring-opening) .
Methodological Tables
Q. Table 1. Comparison of Brominating Agents
| Agent | Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | Light, CCl₄ | Allylic/Benzylic | 60–75 | |
| Br₂/FeBr₃ | CH₂Cl₂, 0°C | Aromatic | 45–60 | |
| CuBr₂ | DMF, 80°C | Mixed | 50–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
